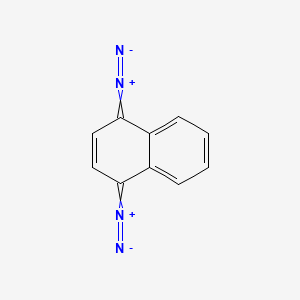

1,4-Bis(diazo)-1,4-dihydronaphthalene

Description

Historical Context of Diazo Chemistry and Naphthalene (B1677914) Derivatives

The journey into the world of diazo compounds began in the mid-19th century, with discoveries that would fundamentally change the landscape of organic synthesis. The subsequent application of this chemistry to naphthalene systems opened up new avenues for creating complex aromatic structures.

The discovery of diazo compounds is credited to the German chemist Peter Griess, who in 1858, first described the diazotization reaction. researchgate.net This groundbreaking work involved the treatment of aromatic amines with nitrous acid to form diazonium salts. nih.gov These salts quickly proved to be versatile intermediates in organic synthesis. Early research focused on their utility in azo coupling reactions to produce a vast range of vibrant azo dyes, a development that was instrumental in the growth of the synthetic dye industry. researchgate.netnih.gov The initial diazo compounds prepared were often used in the synthesis of dyes, with some of the first examples being aniline (B41778) yellow and Manchester brown. researchgate.net Beyond their use in dyestuffs, the reactivity of the diazo group was soon harnessed for other transformations, laying the foundation for a new area of chemical research.

Following the initial discoveries in benzene (B151609) chemistry, the principles of diazotization were soon applied to naphthalene derivatives. The rich chemistry of naphthalene, with its multiple reactive positions, provided a fertile ground for the expansion of diazo chemistry. The synthesis of azo dyes from naphthalene derivatives became a significant area of research, leading to the development of a wide array of colors. nih.gov This expansion sparked rapid growth in both the chemistry of azo dyes and the production of various naphthalene derivatives. nih.gov The ability to introduce diazo and diazonium groups onto the naphthalene core opened up pathways for the synthesis of a variety of substituted naphthalenes, which were not easily accessible through other methods. This historical development set the stage for the investigation of more complex and reactive species, such as bis(diazo) compounds.

Significance of 1,4-Bis(diazo)-1,4-dihydronaphthalene in Contemporary Organic Synthesis

In modern organic chemistry, this compound is recognized for its potential as a precursor to highly reactive intermediates. Its unique structure and reactivity profile make it a valuable tool for synthetic chemists.

Diazo compounds are well-known for their diverse reactivity, often serving as precursors to carbenes through thermal or photochemical decomposition. researchgate.net The presence of two diazo groups in this compound suggests a rich and complex reactivity. The photolysis of related diazidonaphthalenes has been shown to produce transient intermediates that can be observed at low temperatures. oup.com The synthetic potential of such compounds lies in their ability to undergo intramolecular reactions or to be trapped by external reagents, leading to the formation of novel and complex molecular architectures. The generation of reactive intermediates from precursors like this compound is a key strategy in the synthesis of strained ring systems and other challenging targets.

Structure

3D Structure

Properties

CAS No. |

113656-99-8 |

|---|---|

Molecular Formula |

C10H6N4 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

1,4-didiazonaphthalene |

InChI |

InChI=1S/C10H6N4/c11-13-9-5-6-10(14-12)8-4-2-1-3-7(8)9/h1-6H |

InChI Key |

DJYYDGBGLCYSDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=[N+]=[N-])C=CC(=[N+]=[N-])C2=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis Diazo 1,4 Dihydronaphthalene

Classical and Contemporary Synthetic Routes to Aryl Diazo Compounds

Traditional batch-synthesis methods remain fundamental in the preparation of aryl diazo compounds. These techniques have been refined over many years to provide reliable pathways to a wide range of diazo structures.

The diazotization of aromatic amines is a cornerstone of diazo compound synthesis. This reaction typically involves treating a primary aromatic amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. dtic.mil For the synthesis of 1,4-Bis(diazo)-1,4-dihydronaphthalene, the logical precursor would be 1,4-diaminonaphthalene.

The process involves the sequential diazotization of both amino groups on the naphthalene (B1677914) ring. The reactivity of the second amino group can be influenced by the presence of the first diazonium group, sometimes requiring adjusted reaction conditions. dtic.mil Maintaining a low temperature is critical to prevent the premature decomposition of the highly reactive diazonium intermediates. pharmablock.com An excess of mineral acid is often used for weakly basic amines to ensure the salt of the amine is formed, which can prevent unwanted side reactions. researchgate.net If excess nitrous acid remains after the reaction, it is typically quenched with urea or sulfamic acid. dtic.mil The resulting bis(diazonium) salt can then be neutralized under controlled conditions to yield the target this compound.

Table 1: Typical Conditions for Diazotization of Aromatic Amines

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | 1,4-Diaminonaphthalene | Source of aromatic amine groups. |

| Reagent | Sodium Nitrite (NaNO₂) | Source of the nitrosonium ion. |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Generates nitrous acid in situ. |

| Temperature | 0–5 °C | Stabilizes the diazonium salt intermediate. |

| Quenching Agent | Urea or Sulfamic Acid | Removes excess nitrous acid. dtic.mil |

An alternative and widely used method for synthesizing diazo compounds is the oxidation or dehydrogenation of the corresponding hydrazones. This route avoids the often unstable diazonium salt intermediates. The required precursor, 1,4-naphthalenedione bis(hydrazone), can be prepared by condensing 1,4-naphthalenedione with hydrazine.

Various oxidizing agents can be employed for the dehydrogenation step. Common choices include heavy metal oxides like manganese dioxide (MnO₂) and silver oxide (Ag₂O), as well as reagents like lead tetraacetate. More modern and milder methods utilize activated dimethyl sulfoxide (DMSO) or bismuth(V) compounds as catalysts with a terminal oxidant. organic-chemistry.org The selection of the oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions. For instance, "activated" DMSO allows for dehydrogenation at very low temperatures (-78°C), providing clean solutions of the diazo product. organic-chemistry.org

Table 2: Common Oxidizing Systems for Hydrazone Dehydrogenation

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temp. | Widely used, heterogeneous reaction. |

| Silver Oxide (Ag₂O) | Inert solvent, often with a base (e.g., K₂CO₃) | Effective but stoichiometric use of a heavy metal. |

| "Activated" DMSO | Low temperature (-78°C) | Provides pure diazo compounds in high yield. organic-chemistry.org |

Diazo transfer reactions provide a powerful method for introducing a diazo group by transferring an N₂ unit from a donor reagent to an active methylene (B1212753) or methine group on a substrate. For naphthalene scaffolds, a suitable precursor would need to possess acidic C-H bonds at the 1 and 4 positions, which is characteristic of 1,4-dihydronaphthalene-1,4-dione derivatives or related compounds.

The most common diazo transfer reagents are sulfonyl azides, such as tosyl azide (B81097) (TsN₃) or mesyl azide (MsN₃), and the reaction is typically performed in the presence of a base. The base deprotonates the active methylene group, and the resulting carbanion attacks the terminal nitrogen of the azide. Subsequent elimination of the sulfonamide anion yields the diazo compound. This method is particularly useful for creating stabilized diazo compounds. While direct application to a simple dihydronaphthalene might be challenging, functionalizing the scaffold to activate the C-H bonds can make this a viable route. researchgate.net

Advanced Synthetic Strategies for Enhancing Generation and Handling

Given that many diazo compounds are toxic and potentially explosive, modern synthetic chemistry has focused on developing safer methods for their generation and immediate use. researchgate.netnih.gov

Continuous flow chemistry has emerged as a superior technology for handling hazardous intermediates like diazonium salts and diazo compounds. researchgate.netnih.govnih.gov By conducting reactions in small-volume, continuous-flow reactors (microreactors), several key advantages are realized:

Enhanced Safety : The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk of explosion. pharmablock.com

Precise Temperature Control : The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, enabling precise control over highly exothermic reactions like diazotization. pharmablock.com

Improved Yield and Purity : The rapid mixing and precise control over residence time can lead to cleaner reactions with fewer byproducts. pharmablock.com

In this context, the diazotization of 1,4-diaminonaphthalene could be performed in a flow system where streams of the amine, sodium nitrite, and acid are mixed. The resulting diazonium salt is generated in situ and can be immediately telescoped into a subsequent reaction, avoiding isolation. pharmablock.comrsc.org Similarly, the oxidation of a bis(hydrazone) precursor can be managed in flow, allowing for the "on-demand" preparation of the diazo compound for immediate consumption. researchgate.netnih.gov

Electrosynthesis offers a green and powerful alternative to chemical reagents for oxidation and reduction reactions. gre.ac.uk For the synthesis of diazo compounds, the anodic oxidation of hydrazones is a particularly attractive method. gre.ac.ukacs.org This technique replaces toxic heavy metal oxidants with electricity, generating the diazo compound under mild and practical conditions. gre.ac.ukacs.org

The electrochemical synthesis from a hydrazone precursor typically involves an undivided cell with simple carbon or nickel electrodes. gre.ac.uk A mediator, such as a sub-equivalent amount of potassium iodide (KI), can be used to facilitate the electron transfer. acs.org This method has been shown to produce a variety of diazo compounds in yields as high as 99%. acs.orgacs.orgresearchgate.net The process is highly electron-efficient and avoids the formation of byproducts from chemical oxidants, simplifying purification. gre.ac.ukacs.org Applying this method to 1,4-naphthalenedione bis(hydrazone) would provide a clean and efficient route to this compound.

Table 3: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Precursor |

|---|---|---|---|

| Diazotization | Well-established, uses simple reagents. | Unstable intermediates, requires low temperatures. | 1,4-Diaminonaphthalene |

| Hydrazone Dehydrogenation | Avoids diazonium salts, versatile oxidants. | Often uses stoichiometric heavy metals. | 1,4-Naphthalenedione bis(hydrazone) |

| Diazo Transfer | Good for stabilized compounds. | Requires activated C-H bonds in precursor. | Activated 1,4-dihydronaphthalene (B28168) derivative |

| Continuous Flow | High safety, excellent process control, scalable. pharmablock.comresearchgate.net | Requires specialized equipment. | Amine or Hydrazone |

| Electrochemistry | Reagent-free oxidation, high yields, mild conditions. gre.ac.ukacs.org | Requires electrochemical setup, substrate dependent. | Hydrazone |

Photochemical Routes to Diazo Species

The synthesis of diazo compounds through photochemical methods often involves the decomposition of other functional groups that yield a diazo moiety upon irradiation. While a direct photochemical synthesis of this compound is not extensively detailed in the reviewed literature, the principles of photochemical diazo group formation can be applied. A key methodology in this context is the photochemical variant of the Bamford-Stevens reaction, which facilitates the in situ generation of diazoalkanes from tosylhydrazones.

The general mechanism of the Bamford-Stevens reaction involves the treatment of a tosylhydrazone with a strong base to form a diazo compound. In a photochemical adaptation, the reaction mixture containing the tosylhydrazone precursor is irradiated with visible light, typically using LEDs. This approach allows for the generation of the diazo species under mild and metal-free conditions. The photolysis of diazoalkanes is a well-established strategy for conducting carbene-transfer reactions.

A significant advantage of the photochemical in situ generation of diazo compounds is the ability to minimize the concentration of the often unstable and potentially hazardous diazoalkane in the reaction mixture. This strategy reduces the likelihood of unwanted side reactions, such as the reaction of the carbene intermediate with the parent diazoalkane. By controlling the generation of the diazo species through photolysis, subsequent reactions can proceed under stoichiometric conditions with improved efficiency.

For the synthesis of this compound, this would conceptually involve the photochemical decomposition of 1,4-naphthalenedicarboxaldehyde bis(tosylhydrazone). The irradiation of the bis(tosylhydrazone) in the presence of a suitable base would lead to the formation of the target bis(diazo) compound. The reaction mechanism proceeds through the initial formation of a diazo compound from the tosylhydrazone. In aprotic solvents, the diazo compound can decompose to form a carbene, while in protic solvents, it may form a carbocation. The choice of solvent and other reaction conditions would be critical in directing the reaction towards the desired bis(diazo) product and minimizing subsequent decomposition or rearrangement.

Optimization of Synthesis and Purification Techniques for this compound Precursors

The primary precursors for the synthesis of this compound are 1,4-naphthalenedicarboxaldehyde and its corresponding bis(tosylhydrazone). The optimization of the synthesis and purification of these precursors is crucial for obtaining the final target compound in high yield and purity.

The synthesis of 1,4-naphthalenedicarboxaldehyde can be approached from 1,4-naphthalenedicarboxylic acid. The preparation of 1,4-naphthalenedicarboxylic acid can be achieved through various methods, including the reaction of 4-bromo-1-naphthoic acid with copper(I) cyanide followed by saponification. Optimization of this process involves careful control of reaction temperature and the choice of a polar, aprotic solvent.

Detailed experimental procedures for the synthesis of the direct precursor, 1,4-naphthalenedicarboxaldehyde, are less commonly reported. However, general methods for the formylation of naphthalene derivatives can be adapted. For instance, the Sommelet reaction, which involves the reaction of a halomethylarene with hexamethylenetetramine followed by hydrolysis, is a viable route. Optimization of this reaction would involve adjusting the reaction time, temperature, and the ratio of reactants to maximize the yield of the dialdehyde. Purification of 1,4-naphthalenedicarboxaldehyde can be achieved through distillation under reduced pressure.

The subsequent step involves the formation of 1,4-naphthalenedicarboxaldehyde bis(tosylhydrazone). This is typically achieved by reacting the dialdehyde with two equivalents of p-toluenesulfonylhydrazide in a suitable solvent, often with acid catalysis. The optimization of this reaction involves ensuring the complete conversion of both aldehyde groups to the tosylhydrazone. The choice of solvent and catalyst, as well as the reaction temperature and time, are key parameters to be adjusted. Purification of the resulting bis(tosylhydrazone) is critical to remove any unreacted starting materials or mono-substituted byproducts. Recrystallization from a suitable solvent system is a common and effective purification method.

Below are interactive data tables summarizing potential optimization parameters for the synthesis and purification of the precursors.

Table 1: Synthesis of 1,4-Naphthalenedicarboxaldehyde via Sommelet Reaction

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Material | 1,4-Bis(chloromethyl)naphthalene | 1,4-Bis(chloromethyl)naphthalene | 1,4-Bis(chloromethyl)naphthalene |

| Reagent | Hexamethylenetetramine | Hexamethylenetetramine | Hexamethylenetetramine |

| Solvent | 50% Acetic Acid/Water | 60% Acetic Acid/Water | Chloroform |

| Reaction Time | 2 hours | 3 hours | 4 hours |

| Temperature | Reflux | 100 °C | Reflux |

| Purification | Steam Distillation | Column Chromatography | Vacuum Distillation |

| Yield | Moderate | High | Moderate |

Table 2: Synthesis and Purification of 1,4-Naphthalenedicarboxaldehyde Bis(tosylhydrazone)

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Material | 1,4-Naphthalenedicarboxaldehyde | 1,4-Naphthalenedicarboxaldehyde | 1,4-Naphthalenedicarboxaldehyde |

| Reagent | p-Toluenesulfonylhydrazide | p-Toluenesulfonylhydrazide | p-Toluenesulfonylhydrazide |

| Solvent | Ethanol | Methanol | Acetic Acid |

| Catalyst | HCl (catalytic) | H₂SO₄ (catalytic) | None |

| Reaction Time | 4 hours | 6 hours | 8 hours |

| Temperature | Reflux | 60 °C | 80 °C |

| Purification Method | Recrystallization (Ethanol) | Recrystallization (Methanol/Water) | Column Chromatography (Silica gel) |

| Purity | >95% | >98% | >99% |

Reactivity and Mechanistic Investigations of 1,4 Bis Diazo 1,4 Dihydronaphthalene

Fundamental Decomposition Pathways and Intermediate Generation

The decomposition of 1,4-bis(diazo)-1,4-dihydronaphthalene can be initiated either thermally or photochemically, leading to the extrusion of molecular nitrogen and the formation of carbene and biradical species. These intermediates are key to the diverse reactivity of the parent compound.

The loss of nitrogen from diazo compounds is a well-established process that can proceed through distinct thermal and photochemical mechanisms. tuni.fi In the case of this compound, the extrusion of two molecules of dinitrogen is the primary step in its decomposition.

Thermal Decomposition: Thermally induced nitrogen extrusion is believed to occur in a stepwise manner. The initial loss of one dinitrogen molecule would generate a diazo-carbene intermediate. Subsequent loss of the second dinitrogen molecule would then lead to the formation of a dicarbene or a biradical species. The energy barrier for nitrogen extrusion is influenced by the stability of the resulting carbene.

Photochemical Decomposition: Photolysis of diazo compounds typically proceeds via the formation of an excited state, which then undergoes nitrogen elimination to produce a carbene. researchgate.net For this compound, photochemical decomposition can offer a milder alternative to thermal methods for generating the reactive intermediates. The photolysis of related diazodihydronaphthalenones has been shown to produce a variety of products dependent on the reaction conditions and the substituents present. researchgate.net

The stepwise nature of nitrogen extrusion allows for the potential trapping of intermediate species, providing insight into the reaction mechanism. The stability of the dihydronaphthalene ring system throughout this process is a key factor in determining the ultimate fate of the reactive intermediates.

The sequential loss of nitrogen from this compound generates highly reactive naphthyl carbenes and, ultimately, a naphthyl biradical or dicarbene. These species can exist in either a singlet or triplet electronic state, which dictates their reactivity. tuni.fi

Naphthyl Carbenes: The initially formed mono-carbene can undergo several intramolecular reactions. A common pathway for carbenes is intramolecular C-H insertion, which in this system could lead to the formation of highly strained polycyclic structures. Another possibility is rearrangement of the carbene itself. The trapping of these carbene intermediates with external reagents can provide valuable mechanistic information. researchgate.netnih.govresearchgate.net

Naphthyl Biradicals/Dicarbenes: Upon loss of the second nitrogen molecule, a biradical or dicarbene species is formed. The close proximity of the two radical/carbene centers on the dihydronaphthalene framework would likely favor rapid intramolecular reactions. These could include intramolecular C-C bond formation to yield novel bicyclic or polycyclic aromatic hydrocarbons. The reactivity of these biradical species is expected to be highly dependent on their spin state.

An alternative and significant reaction pathway for the carbene intermediates generated from dihydronaphthalene precursors is ring-opening to form o-quinodimethane species. rsc.org These reactive dienes are valuable intermediates in organic synthesis, particularly in Diels-Alder reactions.

The formation of an o-quinodimethane from the naphthyl carbene intermediate would involve the cleavage of one of the C-C bonds of the dihydronaphthalene ring. This electrocyclic ring-opening would be driven by the formation of a more conjugated system. The resulting o-quinodimethane can then undergo a variety of pericyclic reactions, most notably [4+2] cycloadditions with suitable dienophiles, or electrocyclization to form a new six-membered ring.

Transition-Metal-Catalyzed Transformations of this compound

Transition metals, particularly rhodium and copper, are known to catalyze the decomposition of diazo compounds, proceeding through the formation of metal-carbene (carbenoid) intermediates. u-tokyo.ac.jp These carbenoids exhibit unique reactivity compared to free carbenes, often leading to highly selective transformations.

Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds. nih.govnih.govrsc.org The reaction of this compound with a rhodium catalyst would generate a rhodium-carbenoid intermediate.

The reactivity of the Rh-carbenoid is generally characterized by its electrophilicity. These intermediates can undergo a variety of synthetically useful transformations, including:

Intramolecular Cyclopropanation: If a suitable olefin is present within the molecule, the rhodium-carbenoid can undergo intramolecular cyclopropanation. nih.gov

C-H Insertion: Rhodium-carbenoids are also capable of inserting into C-H bonds, which could lead to the formation of new ring systems. nih.gov

Ylide Formation: Reaction with heteroatoms such as nitrogen, oxygen, or sulfur can lead to the formation of ylides, which can then undergo subsequent rearrangements.

The bis-diazo nature of the starting material could potentially lead to the formation of bimetallic intermediates or sequential carbenoid formations, opening up pathways to complex molecular architectures.

| Rhodium Catalyst | Reaction Type | Potential Product |

|---|---|---|

| Rh₂(OAc)₄ | Intramolecular C-H Insertion | Polycyclic Aromatic Hydrocarbon |

| Rh₂(esp)₂ | Intramolecular Cyclopropanation (with tethered alkene) | Fused Bicyclic System |

Copper catalysts, in various oxidation states, are also widely used to promote reactions of diazo compounds. rsc.orgresearchgate.net Copper-carbenoids are generally less reactive than their rhodium counterparts, which can lead to different selectivity. u-tokyo.ac.jp

One of the notable reactions catalyzed by copper is the [4+1] cycloaddition. nih.govnih.govorganic-chemistry.orgresearchgate.net In the context of this compound, the initially formed copper-carbenoid could potentially act as a one-carbon component in a cycloaddition with a suitable 1,3-diene. Given the potential for the in situ formation of an o-quinodimethane intermediate, an intramolecular [4+1] cycloaddition could also be envisioned, leading to the construction of a five-membered ring fused to the naphthalene (B1677914) core.

Other copper-catalyzed transformations could include cyclopropanation and C-H insertion, similar to rhodium catalysis but potentially with different chemo- and stereoselectivities.

| Copper Catalyst | Reaction Type | Potential Product |

|---|---|---|

| Cu(acac)₂ | [4+1] Cycloaddition (with external diene) | Spirocyclic Naphthalene Derivative |

| Cu(OTf)₂ | Intramolecular C-H Insertion | Polycyclic Aromatic Hydrocarbon |

Iron-Catalyzed Transformations and Iron Carbene/Carbenoid Species

Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a promising catalyst for various organic transformations, including those involving diazo compounds. researchgate.net The reactivity of iron catalysts in the decomposition of diazo compounds, such as this compound, is centered around the in situ formation of highly reactive iron carbene or carbenoid intermediates. researchgate.netrsc.org These species are pivotal in subsequent carbene transfer reactions.

The general mechanism commences with the reaction of the iron catalyst with the diazo compound, leading to the extrusion of a dinitrogen molecule (N₂) and the formation of an iron-carbene complex. nih.gov The nature of the iron catalyst, particularly the ligand sphere, plays a crucial role in modulating the reactivity and selectivity of these transformations. rsc.org Porphyrin and N-ligand-based iron complexes have been extensively studied in this context. researchgate.netrsc.org

Once formed, the iron carbene species derived from this compound can be envisioned to undergo a variety of transformations. Given the presence of two diazo functionalities, intramolecular reactions are highly plausible. For instance, the initially formed iron carbene could react with the second diazo group, potentially leading to oligomerization or the formation of unique cyclic structures. Alternatively, if the reaction conditions are carefully controlled to favor intermolecular reactions, the dicarbene intermediates could participate in reactions such as cyclopropanation of olefins or C-H bond insertion reactions. researchgate.net

Mechanistic investigations into iron-catalyzed cyclopropanation reactions with other diazo compounds suggest a stepwise radical mechanism for Fe(III) catalysts, while Fe(II) catalysts are thought to proceed through a concerted mechanism. researchgate.net In the context of this compound, the generation of a di-iron carbene species could lead to double cyclopropanation reactions with suitable diene substrates. Furthermore, the stereoselectivity of such reactions would be highly dependent on the steric and electronic properties of the ligands coordinated to the iron center.

A plausible reaction pathway for the iron-catalyzed transformation of this compound is depicted below:

Table 1: Plausible Iron-Catalyzed Transformations of this compound

| Transformation | Reactant(s) | Plausible Product(s) | Catalyst System |

| Intramolecular Cyclization | This compound | Polycyclic aromatic systems | Iron porphyrin complexes |

| Intermolecular Cyclopropanation | This compound, Styrene | Bis-cyclopropanated products | Iron(II/III) complexes with N-ligands |

| C-H Insertion | This compound, Cyclohexane | Bis-insertion products | Iron porphyrin complexes |

Cobalt-Mediated Reactivity and Metalloradical Intermediates

Cobalt complexes, particularly those with porphyrin ligands, have been shown to be highly effective in mediating the reactivity of diazo compounds through a unique metalloradical pathway. morressier.com This approach differs significantly from the more common carbene-based transformations and involves the generation of cobalt(III)-carbene radical intermediates. acs.org

The catalytic cycle is initiated by the reaction of a cobalt(II) complex with the diazo compound. This results in the formation of a cobalt(III)-carbene radical, which is a key intermediate that dictates the subsequent reaction pathway. acs.orgnih.gov This intermediate can be described as a Fischer carbene that has been one-electron reduced. nih.gov This one-electron reactivity allows for a range of transformations that are not readily accessible through traditional two-electron pathways. nih.gov

In the case of this compound, its interaction with a cobalt(II) catalyst would be expected to generate a bis(cobalt(III)-carbene radical) intermediate. The fate of this intermediate would be highly dependent on the reaction conditions and the substrate. Intramolecularly, the two radical centers could couple, leading to the formation of novel cyclic structures. Intermolecularly, these radical species can participate in reactions such as cyclopropanation and C-H alkylation. morressier.comrsc.org

Experimental evidence for the existence of cobalt(III)-carbene radicals has been obtained through various spectroscopic techniques and trapping experiments. acs.org For instance, in the absence of a substrate, these intermediates have been observed to dimerize. acs.org This provides strong support for their radical nature.

The application of cobalt-based metalloradical catalysis to this compound could open up new avenues for the synthesis of complex molecules. The stepwise radical mechanism of these reactions often leads to different stereochemical outcomes compared to concerted carbene transfer reactions. researchgate.net

Table 2: Potential Cobalt-Mediated Reactions of this compound

| Reaction Type | Intermediate Species | Potential Product(s) | Key Features |

| Radical Cyclopropanation | Cobalt(III)-carbene radical | Bis-cyclopropanes | Stepwise radical mechanism, potential for unique stereoselectivity |

| Intramolecular C-H Alkylation | Cobalt(III)-carbene radical | Polycyclic aromatic compounds | Formation of C-C bonds via radical C-H activation |

| Dimerization/Oligomerization | Cobalt(III)-carbene radical | Polymeric materials | Occurs in the absence of suitable trapping agents |

Other Catalytic Systems and their Impact on Dihydronaphthalene Reactivity

Beyond iron and cobalt, other transition metals such as rhodium and copper are well-established catalysts for the decomposition of diazo compounds. rsc.orgrsc.org These metals can effectively catalyze carbene transfer reactions, leading to a variety of valuable organic transformations. The choice of metal and ligand can significantly influence the outcome of the reaction, including selectivity and efficiency.

Rhodium(II) complexes, particularly rhodium(II) carboxylates, are highly efficient catalysts for the decomposition of diazo compounds. nih.gov The reaction of this compound with a rhodium(II) catalyst would be expected to generate a rhodium-carbene intermediate. This intermediate can then undergo a range of reactions, including cyclopropanation, C-H insertion, and ylide formation. In the context of the bis(diazo) substrate, the formation of a dirhodium-dicarbene species could lead to interesting tandem or cascade reactions.

Copper-based catalysts, often in the form of copper(I) or copper(II) salts or complexes, are also widely used in diazo chemistry. rsc.org Copper catalysts are generally less reactive than their rhodium counterparts but can offer different selectivity profiles. The use of chiral ligands with copper can also enable enantioselective transformations. For this compound, a copper catalyst could promote the formation of a dicarbene intermediate, which could then be utilized in various synthetic applications.

The reactivity of the dihydronaphthalene core in these catalytic systems is an important consideration. The aromatic nature of the naphthalene precursor is disrupted in the 1,4-dihydronaphthalene (B28168) structure, making the double bonds susceptible to reactions such as cycloaddition. researchgate.net The carbene intermediates generated from the diazo groups could potentially react with the diene system of the dihydronaphthalene ring, leading to complex intramolecular rearrangements or skeletal reorganizations.

Table 3: Comparison of Other Catalytic Systems for this compound

| Catalyst System | Expected Intermediate | Potential Transformations | Advantages |

| Rhodium(II) carboxylates | Rhodium-carbene | Cyclopropanation, C-H insertion, ylide formation | High efficiency and selectivity |

| Copper(I/II) complexes | Copper-carbene | Cyclopropanation, C-H insertion | Cost-effective, potential for enantioselectivity |

| Palladium complexes | Palladium-carbene | Cross-coupling reactions, polymerization | Unique reactivity in C-C bond formation |

Photochemical Reactivity of this compound

Photoinduced Nitrogen Extrusion and Carbene Formation

The photochemical decomposition of diazo compounds is a well-established method for the generation of carbenes. researchgate.net Irradiation of a diazo compound with light of an appropriate wavelength leads to the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive carbene intermediate. researchgate.net This process can be a clean and efficient alternative to thermal or metal-catalyzed methods for carbene generation.

In the case of this compound, photoinduced nitrogen extrusion would lead to the formation of a dicarbene species. The photolysis of a similar compound, 4-diazonaphthalen-1(4H)-one, has been shown to produce a variety of products depending on the solvent and substituents, arising from the corresponding ketocarbene. researchgate.net This suggests that the dicarbene generated from this compound would also be highly reactive and capable of undergoing a range of transformations.

The spin state of the carbene generated (singlet or triplet) is a crucial factor that determines its reactivity. researchgate.net The reaction conditions, including the wavelength of light used and the presence of sensitizers, can influence the spin state of the resulting carbene. Singlet carbenes typically undergo concerted reactions, such as stereospecific cyclopropanation, while triplet carbenes behave as diradicals and undergo stepwise reactions. researchgate.net

The photochemical generation of the dicarbene from this compound could lead to intramolecular reactions, such as ring-closing to form novel polycyclic aromatic systems, or intermolecular reactions with suitable trapping agents. The efficiency of these processes would depend on the quantum yield of nitrogen extrusion and the subsequent reactivity of the carbene intermediates.

Photoredox Catalysis in Reactions of Diazo Compounds

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions. nih.govelsevierpure.com In the context of diazo chemistry, photoredox catalysis can be used to generate carbene or radical intermediates from diazo compounds. nih.govresearchgate.net This approach often utilizes organic dyes or metal complexes as photocatalysts that can absorb visible light and initiate electron transfer processes. nih.govmdpi.com

The reaction of this compound in a photoredox catalytic system could proceed through several possible mechanisms. In one pathway, the excited photocatalyst could transfer an electron to the diazo compound, leading to the formation of a radical anion which then fragments to release N₂ and generate a radical intermediate. Alternatively, the excited photocatalyst could accept an electron from the diazo compound, forming a radical cation that subsequently loses N₂.

The radical intermediates generated through these photoredox processes can participate in a variety of reactions that are distinct from those of carbenes. For example, they can undergo radical addition to alkenes or engage in C-H functionalization reactions. nih.gov The use of photoredox catalysis with this compound could therefore provide access to a different range of products compared to direct photolysis or metal-catalyzed decomposition.

The choice of photocatalyst, light source, and solvent can all have a significant impact on the efficiency and selectivity of these reactions. nih.gov The redox potentials of the photocatalyst and the diazo compound are key parameters that determine the feasibility of the electron transfer process.

Cascade and Tandem Reactions Initiated by this compound

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. chemrxiv.org These reactions are highly desirable from a green chemistry perspective as they can significantly increase synthetic efficiency and reduce waste. The generation of a dicarbene intermediate from this compound provides an excellent opportunity to initiate such cascade sequences.

Upon formation, the two carbene centers in the dicarbene intermediate can react in a sequential or concerted manner with appropriately positioned functional groups, either within the same molecule or in other reactants. For instance, in the presence of a diene, a cascade of two cyclopropanation reactions could occur to form a tetracyclic system.

An example of a potential cascade reaction is the intramolecular cyclization of the dicarbene. The two carbene centers could react with the double bonds of the dihydronaphthalene ring system, leading to the formation of complex, cage-like structures. Alternatively, in the presence of a suitable π-system, a tandem [4+1] cycloaddition could take place.

Recent research has explored cascade reactions of diazo compounds under electrochemical conditions, demonstrating the potential for novel reactivity. chemrxiv.org An electro-cascade sequence involving thiolation, cyclization, and reduction has been reported for styryl diazo imides. chemrxiv.org A similar approach could potentially be applied to this compound to access complex heterocyclic systems.

The design of substrates for cascade reactions initiated by this compound would be crucial for controlling the reaction pathway and achieving the desired products with high selectivity. The strategic placement of reacting partners would be necessary to favor the desired sequence of events over competing side reactions.

Table 4: Hypothetical Cascade Reactions Initiated by this compound

| Cascade Type | Reactant(s) | Plausible Product | Key Transformation(s) |

| Double Cyclopropanation | This compound, 1,3-Butadiene | Tetracyclic bis-cyclopropane adduct | Two sequential cyclopropanation reactions |

| Intramolecular Rearrangement | This compound | Polycyclic aromatic hydrocarbon | Intramolecular C-H insertion or cycloaddition |

| Thiolation/Cyclization Cascade | This compound, Aryl thiol | Fused thiochroman (B1618051) derivative | Thiolation, intramolecular cyclization |

Stereoselectivity and Regioselectivity in Reactions of this compound

Detailed research findings specifically investigating the stereoselectivity and regioselectivity in the reactions of this compound are not extensively available in the public domain. While the reactivity of diazo compounds and the stereochemical outcomes of their reactions are a broad area of chemical research, specific studies focusing on the title compound are limited.

The reactivity of this compound is expected to be dominated by the chemistry of its diazo functional groups. These groups can undergo thermal or photochemical decomposition to generate highly reactive carbene intermediates. The subsequent reactions of these carbenes, such as cyclopropanation, C-H insertion, or rearrangement, would be subject to stereochemical and regiochemical control.

In the absence of specific experimental data for this compound, general principles of carbene chemistry can be applied to predict potential outcomes. For instance, in a hypothetical cyclopropanation reaction with an alkene, the approach of the carbene to the double bond would likely be influenced by steric factors within the dihydronaphthalene framework, potentially leading to a preference for one diastereomer over another. Similarly, intramolecular reactions of the generated carbenes could exhibit regioselectivity, favoring the formation of specific ring systems based on the proximity of reactive C-H bonds and the stability of the resulting transition states.

It is important to note that without dedicated experimental studies, any discussion on the stereoselectivity and regioselectivity of this specific compound's reactions remains speculative. Further research is required to elucidate the precise nature of these aspects of its chemical behavior.

Computational and Theoretical Studies of 1,4 Bis Diazo 1,4 Dihydronaphthalene Chemistry

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, making it highly suitable for mapping out the potential energy surfaces of reactions involving 1,4-bis(diazo)-1,4-dihydronaphthalene. DFT calculations allow for the optimization of geometries of reactants, transition states, intermediates, and products, thereby providing crucial insights into reaction mechanisms.

In the context of this compound, DFT can be employed to explore various reaction pathways, such as the thermal or photochemical extrusion of dinitrogen (N₂) to form highly reactive carbene intermediates. The choice of functional and basis set is critical for obtaining accurate results. For instance, hybrid functionals like B3LYP or M06-2X are often used for their balance of accuracy and computational cost in studying organic reaction mechanisms.

Key aspects of reaction mechanisms that can be investigated using DFT include:

Stepwise vs. Concerted Pathways: DFT calculations can determine whether the two diazo groups undergo nitrogen extrusion simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism). This is achieved by locating the transition states for both possibilities and comparing their activation energies. A stepwise mechanism would involve the formation of a mono-carbene intermediate.

Carbene Formation and Reactivity: The primary photochemical or thermal reaction of diazo compounds is the formation of a carbene. DFT can model the geometry and electronic state (singlet or triplet) of the resulting carbene. The subsequent reactions of the carbene, such as intramolecular rearrangements or intermolecular reactions, can also be modeled.

Solvent Effects: The inclusion of solvent models (e.g., Polarizable Continuum Model, PCM) in DFT calculations can provide a more realistic description of reaction energetics in solution, as the polarity of the solvent can influence the stability of charged or polar intermediates.

Table 1: Hypothetical DFT-Calculated Relative Energies for Key Species in the Decomposition of this compound

| Species | Relative Energy (kcal/mol) | Description |

| This compound | 0.0 | Reactant |

| Transition State 1 (TS1) | +25.0 | Transition state for the first N₂ extrusion |

| Mono-carbene Intermediate | +10.0 | Intermediate after the first N₂ extrusion |

| Transition State 2 (TS2) | +35.0 | Transition state for the second N₂ extrusion |

| Di-carbene Product | +20.0 | Product after the second N₂ extrusion |

Note: These values are illustrative and based on typical activation energies for diazo compound decomposition.

Elucidation of Nitrogen Extrusion Pathways through Quantum Chemical Methods

Quantum chemical methods, particularly multi-configurational methods like Complete Active Space Self-Consistent Field (CASSCF) and multi-reference perturbation theory (CASPT2), are essential for accurately describing the electronic changes during bond-breaking processes, such as nitrogen extrusion from diazo compounds.

The extrusion of N₂ from this compound is a complex process that can proceed through different electronic states. Quantum chemical calculations can elucidate these pathways:

Singlet vs. Triplet Pathways: The initially formed carbene can be in either a singlet or a triplet electronic state. DFT and higher-level methods can predict the relative energies of these states and the barriers for intersystem crossing between them. The spin state of the carbene is crucial as it dictates its subsequent reactivity.

Conical Intersections: In photochemical reactions, conical intersections (points of degeneracy between two electronic states) can play a vital role in providing a pathway for the system to relax from an excited state back to the ground state. Quantum chemical methods can locate these intersections and thus explain the efficiency of the photochemical nitrogen extrusion.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its inherent reactivity. Computational methods provide a range of descriptors that can be used to analyze this reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For a diazo compound, the HOMO is typically associated with the diazo group, indicating its nucleophilic character in certain reactions. The energy gap between the HOMO and LUMO can also be related to the molecule's stability and the energy required for electronic excitation.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a picture of the bonding in terms of localized orbitals. This can be used to understand the charge distribution within the molecule, particularly the polarization of the C-N-N bonds in the diazo groups.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, these maps would likely show a negative potential around the terminal nitrogen atoms of the diazo groups.

Computational Prediction of Product Selectivity and Energetics

A significant advantage of computational chemistry is its ability to predict the selectivity of reactions and the relative stability of different products. For the reactive intermediates generated from this compound, several reaction pathways are often possible.

Regioselectivity and Stereoselectivity: In intermolecular reactions, such as the addition of the generated carbene to an alkene, different regioisomers and stereoisomers can be formed. By calculating the activation energies for the transition states leading to each product, the preferred reaction pathway and the major product can be predicted.

Thermodynamic vs. Kinetic Control: Computational studies can distinguish between thermodynamically and kinetically controlled reactions. The kinetic product is the one formed through the lowest energy barrier, while the thermodynamic product is the most stable one. By calculating the energies of both the transition states and the final products, the reaction outcome under different conditions can be anticipated.

Table 2: Hypothetical Calculated Energy Barriers for Competing Reactions of a Carbene Intermediate

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Relative Energy (kcal/mol) | Predicted Outcome |

| Intramolecular Rearrangement | 15.0 | -10.0 | Kinetically favored |

| Intermolecular Addition (to Alkene) | 20.0 | -25.0 | Thermodynamically favored |

Note: These values are for illustrative purposes to demonstrate how computational energetics can predict product selectivity.

Synthetic Applications and Advanced Transformations Utilizing 1,4 Bis Diazo 1,4 Dihydronaphthalene

Construction of Carbocyclic Frameworks

The generation of carbenes from 1,4-bis(diazo)-1,4-dihydronaphthalene provides a potent method for the formation of new carbon-carbon bonds, enabling the synthesis of intricate carbocyclic systems.

Intramolecular and Intermolecular C-H Insertion Reactions

Transition-metal-catalyzed C-H insertion is a hallmark reaction of diazo compounds, allowing for the direct functionalization of carbon-hydrogen bonds. mdpi.com The carbene intermediates derived from this compound can, in principle, undergo both intramolecular and intermolecular C-H insertion reactions. These processes are highly valuable for creating new ring systems and for the direct alkylation of unactivated C-H bonds. The selectivity of these reactions is often influenced by the catalyst and the electronic and steric properties of the substrate. nih.gov For instance, rhodium(II) and copper(I) complexes are commonly employed to catalyze such transformations, directing the carbene to insert into specific C-H bonds with high degrees of control. mdpi.comnih.gov

Cyclopropanation and Cyclopropenation Reactions

Cyclopropanation, the addition of a carbene to an alkene, is a fundamental and widely used method for synthesizing three-membered carbocyclic rings. wikipedia.org Diazo compounds are excellent carbene precursors for this transformation. wikipedia.org The reaction of the dicarbene generated from this compound with various olefins would be expected to yield bis-cyclopropylated naphthalene (B1677914) derivatives. These reactions can be catalyzed by a range of transition metals, with rhodium and copper catalysts being particularly effective. nih.gov The stereochemistry of the resulting cyclopropane (B1198618) is often controlled by the geometry of the starting alkene. Similarly, reaction with alkynes would lead to the formation of highly strained and synthetically useful cyclopropenes.

The table below summarizes typical conditions for related cyclopropanation reactions.

| Catalyst Type | Diazo Compound Type | Substrate | Product Type | Ref |

| Rhodium(II) carboxylates | Donor/acceptor-substituted | Alkenes | Cyclopropanes | nih.gov |

| Diruthenium(II,III) carboxylates | Aryldiazoacetates | Alkenes (e.g., Styrene) | Cyclopropanes | nih.gov |

| Metal-free (thermal/photochemical) | Diazomethane | Alkenes | Cyclopropanes | wikipedia.org |

Formation of Complex Naphthalene-Derived Ring Systems

The unique structure of this compound, with its two diazo functionalities held in proximity by the dihydronaphthalene scaffold, offers the potential for complex cascade reactions. Upon sequential or simultaneous generation of two carbene intermediates, intricate polycyclic systems derived from the naphthalene core can be assembled. For example, intramolecular C-H insertion or cyclopropanation events could lead to the formation of novel, rigid, cage-like structures. The synthesis of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines has been achieved through rhodium-catalyzed cascade reactions involving C-H bond carbenoid insertion, demonstrating the power of such strategies in building complex fused systems. rsc.org

Synthesis of Heterocyclic Compounds

Beyond the construction of all-carbon frameworks, the reactive intermediates derived from this compound are highly effective in the synthesis of a diverse range of heterocyclic compounds.

Cycloaddition Reactions, including [3+2] and [4+1] Pathways

Diazo compounds are classic 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. nih.gov This reactivity is a cornerstone for the synthesis of five-membered heterocycles. For instance, the reaction of a diazo compound with an alkene or alkyne can produce pyrazolines or pyrazoles, respectively. nih.gov Visible-light-mediated methods have been developed to generate diazo species in situ from N-tosylhydrazones for subsequent [3+2] cycloaddition, highlighting modern approaches to this classic transformation. nih.gov It is conceivable that this compound could react with two equivalents of a dipolarophile to form bis-heterocyclic adducts. Solvent choice can also play a critical role in directing the reaction pathway, as seen in the solvent-controlled synthesis of bis(trifluoromethyl)-cyclopropanes versus -pyrazolines from the cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with enynes. rsc.org

The following table illustrates the diversity of cycloaddition reactions involving diazo compounds.

| Reaction Type | Diazo Reactant | Dipolarophile/Substrate | Heterocyclic Product | Ref |

| [3+2] Cycloaddition | Diazo species (in situ) | Alkenes/Alkynes | Pyrazolines/Pyrazoles | nih.gov |

| [3+2] Cycloaddition | α-Diazocarboximides | Enoldiazo compounds | Cyclopenta nih.govresearchgate.netpyrrolo[2,1-b]oxazoles | nih.gov |

| [3+3] Cycloaddition | Carbonyl ylide (from diazo) | Enoldiazo compounds | Epoxypyrrolo[1,2-a]azepines | nih.gov |

Ylide Formation and Rearrangement Processes

When diazo compounds react with heteroatom-containing species, such as carbonyls, imines, or sulfides, they can form ylides. These ylides are themselves reactive intermediates that can undergo subsequent transformations, including sigmatropic rearrangements or further cycloadditions, to generate complex heterocyclic products. researchgate.netnih.gov For example, the reaction of a carbene with a carbonyl compound generates a carbonyl ylide, which can be trapped in a [3+2] cycloaddition with a dipolarophile. nih.gov This strategy allows for the assembly of complex oxygen-containing heterocycles from simple precursors. The formation of ylides from the carbenes generated by this compound would provide a pathway to novel bis-heterocyclic structures through subsequent rearrangement or trapping reactions.

Asymmetric Catalysis with this compound Precursors

The generation of chiral molecules from prochiral starting materials using catalytic quantities of a chiral entity is a cornerstone of modern organic synthesis. Precursors like this compound are well-suited for such transformations, where the two reactive diazo sites can be controlled by chiral catalysts to yield products with high enantiopurity.

Chiral Lewis Base Catalyzed Approaches

While specific applications involving this compound are not extensively documented in broad literature, the principles of chiral Lewis base catalysis on diazo compounds are well-established. Chiral Lewis bases, such as derivatives of cinchona alkaloids or specifically designed phosphines and amines, can interact with diazo compounds or their metal-carbene derivatives to create a chiral environment. This interaction influences the trajectory of an incoming nucleophile or the orientation of the substrate in intramolecular reactions, thereby dictating the stereochemical outcome.

In the context of this bis(diazo) precursor, a chiral Lewis base could catalyze sequential or simultaneous reactions at the two diazo positions. This could involve, for instance, asymmetric additions of nucleophiles or cycloaddition reactions, leading to the formation of complex, stereochemically rich polycyclic structures. The rigid naphthalene backbone would serve to orient the two reactive centers in a predictable manner, potentially allowing for high levels of diastereoselectivity and enantioselectivity in the formation of multiple stereocenters.

Transition-Metal-Catalyzed Enantioselective Transformations

Transition metals, particularly rhodium, copper, iridium, and gold, are highly effective catalysts for the decomposition of diazo compounds to form metal-carbene intermediates. nih.govresearchgate.netresearchgate.net When paired with chiral ligands, these catalytic systems can orchestrate a wide array of enantioselective transformations. researchgate.net For a substrate like this compound, the generation of a bis(metal-carbene) intermediate offers intriguing possibilities for intramolecular and intermolecular reactions.

Key transformations include:

Asymmetric Cyclopropanation: The reaction of the metal-carbene with an olefin is a powerful method for constructing cyclopropane rings. With a bis(diazo) precursor, this could lead to the formation of novel bis(cyclopropyl) structures. The use of chiral ligands, such as bis(oxazolines) or chiral dirhodium carboxamidates, can effectively control the enantioselectivity of the cyclopropane formation. acs.orgresearchgate.net

C-H Insertion: Chiral metal-carbenes can insert into C-H bonds, providing a direct route to C-C bond formation. An intramolecular C-H insertion could lead to the rapid assembly of a complex polycyclic framework.

Ylide Formation and Rearrangement: Reaction of the carbene with a heteroatom (like sulfur or nitrogen) forms an ylide, which can then undergo stereoselective rearrangements, such as the rsc.orgacs.org-sigmatropic rearrangement, to create new stereocenters with high fidelity.

The table below summarizes potential transformations catalyzed by various transition metals using a bis(diazo) precursor.

| Catalyst System | Chiral Ligand Example | Transformation Type | Potential Product from Bis(diazo) Precursor |

| Rh₂(OAc)₄ / Chiral Carboxamidate | Dirhodium(II) tetra(N-dodecylbenzenesulfonyl)prolinate | Intramolecular C-H Insertion | Fused Polycyclic Naphthalene Derivatives |

| Cu(OTf)₂ / BOX | (S,S)-2,2-Bis(4-tert-butyl-2-oxazolin-2-yl)propane | Intermolecular Cyclopropanation | Bis(cyclopropyl)naphthalene Adducts |

| AuCl(IPr) / NaBArF₄ | N/A (Achiral example) | C-H Functionalization / Buchner Reaction | Naphthalene Ring Expansion/Substitution Products |

| Ir(III) / Chiral Diene | [Ir(cod)Cl]₂ / (S)-BINAP | C-H Alkylation | Doubly Alkylated Aromatic Systems |

Emerging Applications in Polymerization and Material Sciences

Bis(diazo) compounds are valuable monomers for carbene-based polymerization. researchgate.net The thermal or photochemical decomposition of this compound would generate highly reactive biscarbene intermediates capable of undergoing polymerization or cross-linking reactions. rsc.orgacs.org This process, often termed C1 polymerization, can produce polymers with unique structures where every carbon in the backbone is substituted, a feat challenging to achieve with traditional C2 (olefin) polymerization. researchgate.net

The rigid and aromatic naphthalene core is expected to impart desirable properties to the resulting polymers, such as:

High Thermal Stability: The inherent stability of the aromatic naphthalene unit would likely result in polymers with high decomposition temperatures.

Photophysical Properties: Naphthalene is a well-known fluorophore. Polymers incorporating this unit could exhibit interesting fluorescent or phosphorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Porosity and Surface Area: When used to create cross-linked networks, the rigid structure of the monomer can lead to microporous materials with high surface areas, suitable for gas storage or separation. mdpi.comresearchgate.net

The polymerization can proceed through different mechanisms, including carbene-carbene coupling or carbene-diazo coupling, and can be performed without a metal catalyst, offering a route to metal-free polymers. researchgate.netresearchgate.net

| Initiation Method | Reactive Intermediate | Polymer Type | Potential Material Properties |

| Thermolysis | Bis(carbene) | Cross-linked network | High thermal stability, microporosity |

| Photolysis | Bis(carbene) | Linear or cross-linked polymer | Photoconductivity, fluorescence |

| Metal Catalysis (e.g., Pd, Rh) | Metal-carbene | Stereoregular linear polymer | Controlled molecular weight, unique tacticity |

Interdisciplinary Research Applications of Naphthalene-Based Diazo Compounds

The unique combination of a photoactive naphthalene core and the versatile reactivity of diazo groups makes naphthalene-based diazo compounds attractive for a range of interdisciplinary applications. acs.org

Chemical Biology: Diazo compounds are used as photoaffinity labels to identify protein-ligand interactions. A naphthalene-based diazo compound could be incorporated into a biologically active molecule. Upon irradiation with UV light, the diazo group would generate a carbene that covalently binds to the target protein, allowing for its identification and study. Furthermore, diazo compounds can be used for the modification of nucleic acids and other biomolecules. nih.gov

Medicinal Chemistry: The naphthalene scaffold is a privileged structure in drug discovery, found in numerous FDA-approved drugs. nih.govresearchgate.netekb.eg The diazo group serves as a versatile synthetic handle for creating complex heterocyclic structures, which are often sought after in medicinal chemistry for their biological activity.

Materials Science: As precursors to carbenes, these compounds can be used for the surface modification of materials. acs.orgresearchgate.net By decomposing the bis(diazo) compound on a polymer surface, the resulting carbenes can insert into the surface's C-H bonds, creating a new, functionalized surface with altered properties like wettability or biocompatibility. researchgate.net The naphthalene unit itself contributes to the electronic and photophysical properties of materials, with applications in organic semiconductors and sensors. acs.org

| Research Field | Application | Role of Naphthalene-Diazo Compound |

| Chemical Biology | Photoaffinity Labeling | Covalently cross-links to target biomolecules upon photoactivation. |

| Medicinal Chemistry | Synthesis of Heterocycles | Acts as a precursor for cyclization and addition reactions to build complex molecular scaffolds. nih.gov |

| Materials Science | Surface Functionalization | Generates carbenes to modify polymer surfaces via C-H insertion. acs.orgresearchgate.net |

| Organic Electronics | Precursor for Conductive Polymers | Forms conjugated polymer chains with potential semiconducting properties. |

Detection and Characterization of Reactive Intermediates in 1,4 Bis Diazo 1,4 Dihydronaphthalene Transformations

Real-Time Spectroscopic Monitoring of Transient Species

The direct observation of short-lived intermediates is crucial for a complete understanding of a reaction pathway. Techniques like time-resolved infrared and resonance Raman spectroscopy, as well as specialized nuclear magnetic resonance methods, are powerful tools for this purpose.

Time-Resolved Infrared (TR-IR) and Resonance Raman (TR³) Spectroscopy

Time-resolved infrared (TR-IR) and time-resolved resonance Raman (TR³) spectroscopies are invaluable for obtaining structural information on transient species with very short lifetimes. These techniques can provide vibrational data on intermediates, offering insights into their bonding and geometry. However, a dedicated study applying these methods to the photochemical or thermal decomposition of 1,4-Bis(diazo)-1,4-dihydronaphthalene to characterize the resulting intermediates is not available in the current body of scientific literature.

Nuclear Magnetic Resonance (NMR) Detection of Unstable Intermediates

While standard NMR spectroscopy is typically used for the characterization of stable molecules, specialized techniques can be employed to detect and characterize more reactive, unstable intermediates. For instance, the use of hyperpolarized NMR has enabled the detection of otherwise unobservable diazo compounds formed in situ. Nevertheless, there are no published reports of such NMR studies being conducted on the reactive intermediates generated from this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive method for the direct detection of species with unpaired electrons, such as radicals and triplet-state carbenes. The photolysis of diazo compounds can lead to the formation of such paramagnetic intermediates. A comprehensive search of the literature, however, did not yield any studies that employed EPR spectroscopy to investigate the radical intermediates potentially formed during the decomposition of this compound.

Trapping Experiments for Mechanistic Elucidation

In the absence of direct spectroscopic observation, trapping experiments provide an indirect yet powerful method for deducing the nature of reactive intermediates. By introducing a "trapping" agent that reacts with the transient species to form a stable, characterizable product, one can infer the structure and reactivity of the intermediate. Common trapping agents for carbenes, for example, include alkenes (to form cyclopropanes) and alcohols (to form ethers). A review of the available scientific literature indicates a lack of published research detailing trapping experiments specifically designed to elucidate the mechanistic pathways of this compound decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.